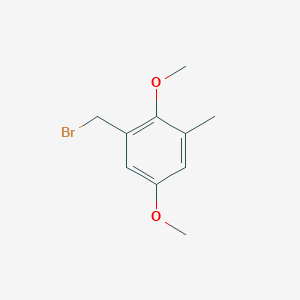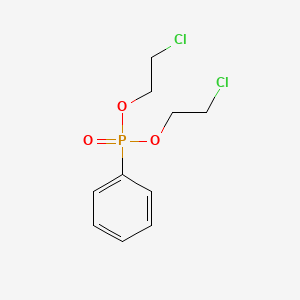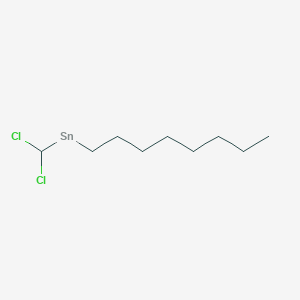
(Dichloromethyl)(octyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dichloromethyl)(octyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a dichloromethyl group and an octyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and industrial processes. The unique structure of this compound makes it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Dichloromethyl)(octyl)stannane can be synthesized through the reaction of octylmagnesium bromide with dichloromethyltin chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for efficiency, yield, and safety, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: (Dichloromethyl)(octyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form organotin oxides or hydroxides.
Coupling Reactions: It participates in Stille coupling reactions, forming carbon-carbon bonds with organic halides or pseudohalides.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium alkoxides or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine are used in Stille coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted organotin compounds.
Oxidation Reactions: Products include organotin oxides and hydroxides.
Coupling Reactions: Products include coupled organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
(Dichloromethyl)(octyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds through coupling reactions.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores the potential use of organotin compounds in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other materials requiring organotin catalysts.
Mecanismo De Acción
The mechanism of action of (Dichloromethyl)(octyl)stannane involves its ability to form stable bonds with organic molecules. In coupling reactions, the tin atom facilitates the transfer of organic groups to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
- Trichloro(octyl)stannane
- Tributyltin chloride
- Trimethyltin chloride
Comparison: (Dichloromethyl)(octyl)stannane is unique due to its specific combination of a dichloromethyl group and an octyl group bonded to tin. This structure provides distinct reactivity and stability compared to other organotin compounds. For example, trichloro(octyl)stannane has three chlorine atoms bonded to tin, making it more reactive in certain substitution reactions. Tributyltin chloride and trimethyltin chloride have different alkyl groups, affecting their solubility and reactivity in various chemical processes.
Propiedades
Número CAS |
18478-27-8 |
|---|---|
Fórmula molecular |
C9H18Cl2Sn |
Peso molecular |
315.85 g/mol |
Nombre IUPAC |
dichloromethyl(octyl)tin |
InChI |
InChI=1S/C8H17.CHCl2.Sn/c1-3-5-7-8-6-4-2;2-1-3;/h1,3-8H2,2H3;1H; |
Clave InChI |
HVTRHHZQZFZCAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Sn]C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


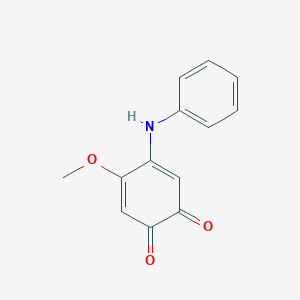
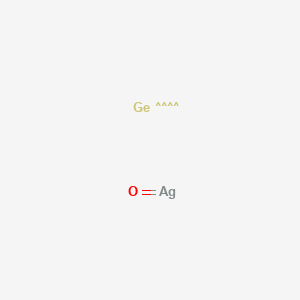
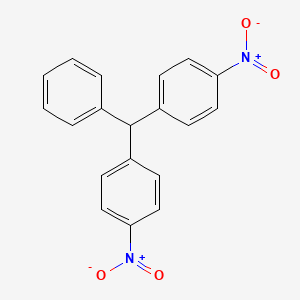

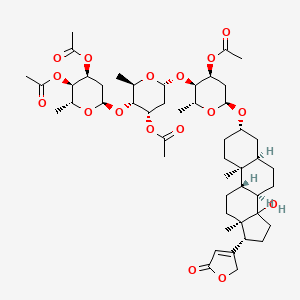
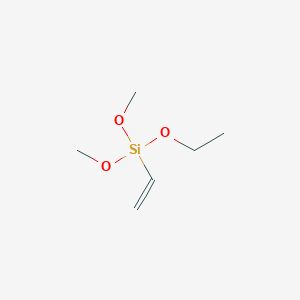
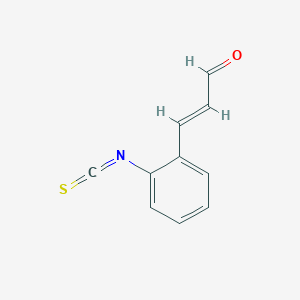

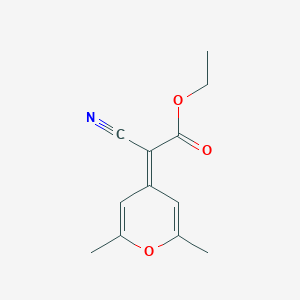
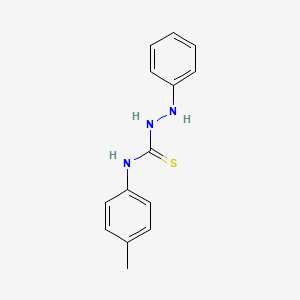

![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)
